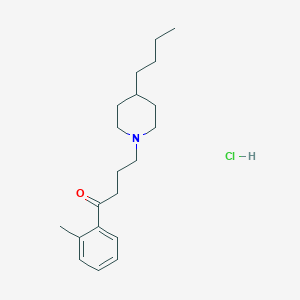

4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride

Übersicht

Beschreibung

4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride, commonly referred to as 4-BPMHCl, is a synthetic compound that has been used in scientific research for a variety of applications. It is a piperidine derivative and is used in a variety of biochemical and physiological experiments.

Wissenschaftliche Forschungsanwendungen

Agonist of the Muscarinic M1 Receptor

AC 42 is a specific agonist of the muscarinic M1 receptor (pEC 50 = 6.54). This means it can bind to this receptor and activate it, which can have various effects depending on the context. It has little or no activity against other members of the muscarinic receptor family .

Allosteric Binding

AC 42 binds to an allosteric site adjacent to the orthosteric, acetylcholine binding site. Allosteric sites are different from the main (orthosteric) site that a neurotransmitter or hormone would normally bind to. When a molecule like AC 42 binds to an allosteric site, it changes the shape of the receptor and can modulate its activity .

Wirkmechanismus

Target of Action

AC-42, also known as 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride, is a selective, allosteric agonist of the M1 muscarinic acetylcholine receptor . The M1 receptor is one of the five muscarinic receptors (M1-M5) that mediate various physiological functions, including neuronal and non-neuronal signal transmission .

Mode of Action

As an allosteric agonist, AC-42 binds to a site on the M1 receptor that is distinct from the orthosteric binding site of the natural ligand, acetylcholine . This binding enhances the receptor’s response to acetylcholine, leading to increased activation of the M1 receptor .

Biochemical Pathways

The activation of M1 receptors by AC-42 can influence several biochemical pathwaysThese second messengers subsequently trigger the release of intracellular calcium and activation of protein kinase C, respectively, leading to various downstream effects .

Result of Action

The activation of M1 receptors by AC-42 can lead to various molecular and cellular effects, depending on the specific cell type and physiological context. In neurons, for example, M1 receptor activation can modulate synaptic plasticity, learning, and memory .

Eigenschaften

IUPAC Name |

4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO.ClH/c1-3-4-9-18-12-15-21(16-13-18)14-7-11-20(22)19-10-6-5-8-17(19)2;/h5-6,8,10,18H,3-4,7,9,11-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCOVULGUXGGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433246 | |

| Record name | AC 42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride | |

CAS RN |

447407-36-5 | |

| Record name | AC 42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

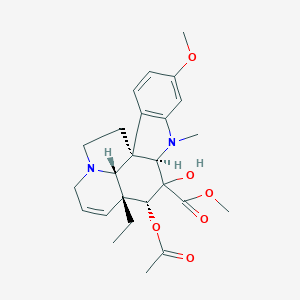

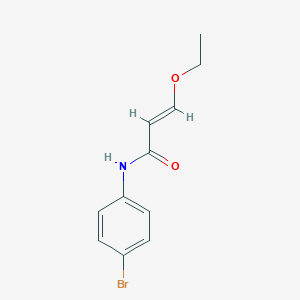

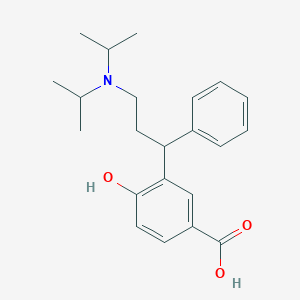

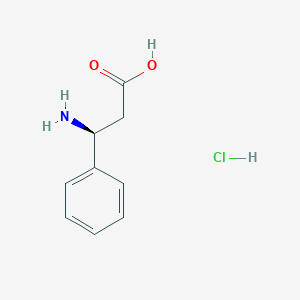

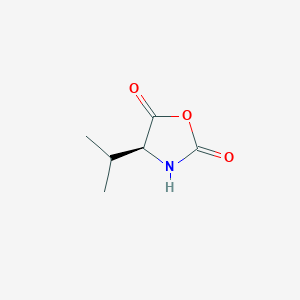

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone hydrochloride (AC-42) interacts with the M1 muscarinic acetylcholine receptor (mAChR) as an allosteric agonist. This means it binds to a site distinct from the acetylcholine binding site (orthosteric site). [, , , , ] Binding of AC-42 to the allosteric site induces conformational changes in the M1 mAChR, leading to activation of Gαq/11 protein and downstream signaling pathways. [, , , ] These pathways include stimulation of phosphoinositide hydrolysis, intracellular calcium mobilization, extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, and cyclic AMP response element-binding protein (CREB) activation. [, , ]

ANone: The provided research abstracts do not offer specific information about the material compatibility or stability of AC-42 under various conditions.

ANone: The provided research abstracts do not indicate that AC-42 exhibits catalytic properties. It is primarily investigated for its pharmacological effects as an allosteric agonist of the M1 mAChR.

A: Yes, computational modeling has been used to study the binding mode of AC-42 to the M1 mAChR. [, , ] Molecular modeling suggests that AC-42 might adopt a "bitopic" binding mode, extending into the orthosteric site while also interacting with regions associated with the allosteric site. [] This bitopic binding mode is proposed as a potential explanation for the selectivity and pharmacology of AC-42 and other similar selective mAChR agonists.

A: Structure-activity relationship (SAR) studies have investigated the impact of structural modifications on AC-42's pharmacological profile. [, , ] For instance, mutations at key residues like Tyr82 and Trp101 in the M1 mAChR significantly affect the affinity and signaling activity of AC-42 and its analogs. [] Modifications to the aromatic side chain and the position of the piperidine nitrogen within AC-42 analogs also influence their interaction with the receptor and their selectivity for the M1 subtype. [] Additionally, the development of fluorescent derivatives of AC-42, such as para-LRB-AC42, has provided valuable tools for studying the binding mechanisms and dynamics of this allosteric agonist. []

ANone: The research abstracts provided do not explicitly discuss the stability and formulation strategies for AC-42.

ANone: The provided research abstracts do not discuss resistance or cross-resistance mechanisms related to AC-42.

ANone: The provided research abstracts do not provide specific data on the toxicology or long-term safety profile of AC-42.

A: The discovery and characterization of AC-42 and other selective M1 mAChR allosteric agonists represent a significant milestone in muscarinic receptor pharmacology. [, ] These findings challenged the traditional view that mAChR activation relied solely on orthosteric agonists and opened up new possibilities for drug development targeting specific mAChR subtypes. []

ANone: Research on AC-42 and its interactions with the M1 mAChR has potential implications across various disciplines.

- Neuropharmacology: M1 mAChRs play a role in cognitive functions and neuropsychiatric disorders like Alzheimer's disease and schizophrenia. [, , ] Selective M1 mAChR agonists like AC-42 could hold therapeutic potential for these conditions. [, ]

- Immunology: The P2X7 receptor, another type of purinergic receptor, shares some functional similarities with M1 mAChRs in regulating inflammatory processes. Research on AC-42 could provide insights into the development of allosteric modulators for other purinergic receptors involved in immune responses. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)